
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-9,10-dioxo-1-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-9,10-dioxo-1-propyl- is a natural product found in Streptomyces griseorubiginosus and Streptomyces with data available.
Aplicaciones Científicas De Investigación
1. Antipsoriatic Activity
A study by Müller and Prinz (1997) demonstrates the synthesis and biological activity of novel carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone. These compounds, including derivatives of 2-Anthracenecarboxylic acid, exhibited inhibitory activity against 5-lipoxygenase and retained antiproliferative activity, indicating potential antipsoriatic applications (Müller & Prinz, 1997).
2. Chemical Resolution Studies
Ramanathan and Periasamy (1998) conducted research involving the resolution of C2-symmetric 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid using (S)-proline. This work contributes to the understanding of chemical resolutions in the context of anthracene derivatives, relevant to 2-Anthracenecarboxylic acid (Ramanathan & Periasamy, 1998).
3. Luminescent and Magnetic Properties
Wang et al. (2015) explored the synthesis and characterization of metal-organic complexes involving 9,10-dioxo-9,10-dihydroanthracene-1,5-dicarboxylic acid. Their study revealed significant insights into the luminescent and magnetic properties of these complexes, suggesting applications in materials science (Wang et al., 2015).
4. Synthesis of Organic Opto-Electronic Materials
Zheng (2005) synthesized dihydroxy-9,10-dihydroanthracene from 1,8-dihydroxy-9,10-anthraquinone. This research contributes to the development of organic opto-electronic materials, highlighting the utility of 2-Anthracenecarboxylic acid derivatives in this field (Zheng, 2005).
5. Immunopharmacological Activities
Park et al. (2016) identified Anthraquinone-2-carboxylic acid (AQCA), a derivative of 2-Anthracenecarboxylic acid, as a major anthraquinone in Brazilian taheebo. Their study revealed AQCA's potential in suppressing inflammatory responses, hinting at its immunopharmacological applications (Park et al., 2016).
Propiedades
Número CAS |
208525-17-1 |
|---|---|
Nombre del producto |
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-9,10-dioxo-1-propyl- |
Fórmula molecular |
C18H14O6 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
3,8-dihydroxy-9,10-dioxo-1-propylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O6/c1-2-4-8-13-10(7-12(20)15(8)18(23)24)16(21)9-5-3-6-11(19)14(9)17(13)22/h3,5-7,19-20H,2,4H2,1H3,(H,23,24) |
Clave InChI |
FNFBCXUSCQLQFP-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
SMILES canónico |
CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Sinónimos |
K 1115 A K-1115 A K1115 A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




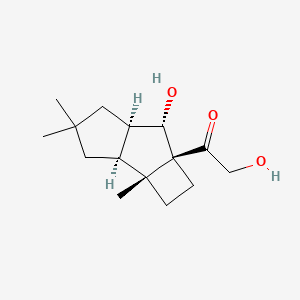


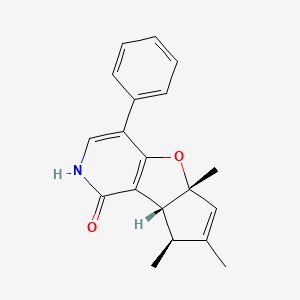
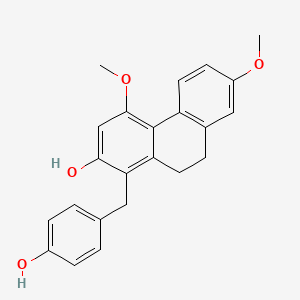
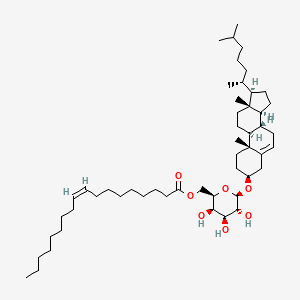

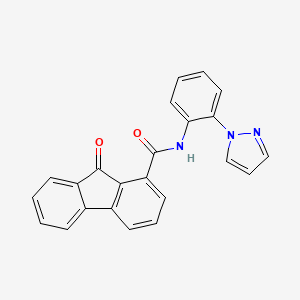
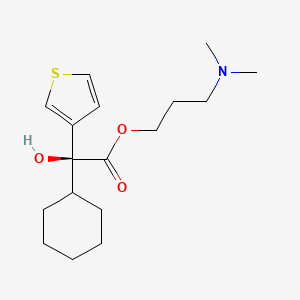

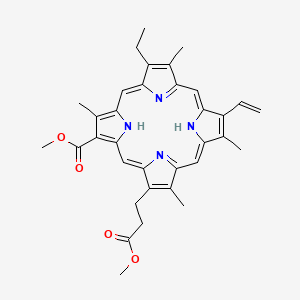
![6,6'-Bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine](/img/structure/B1247663.png)
